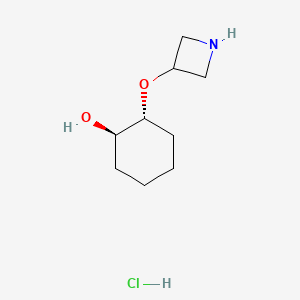

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

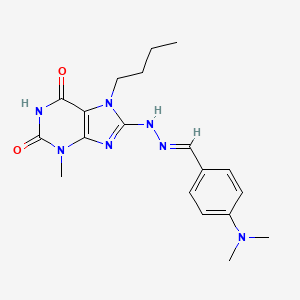

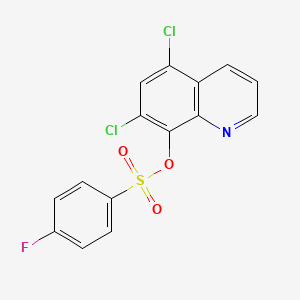

“(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2126144-43-0 . It has a molecular weight of 207.7 . The compound is a salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c11-8-3-1-2-4-9 (8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The compound has a melting point of 253-254 degrees . Other physical and chemical properties are not specified in the available data.Aplicaciones Científicas De Investigación

Transformation and Synthesis

One area of research focuses on the transformation of specific azetidinones into various compounds through chemical reactions. For example, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, prepared via cyclocondensation, were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4 in THF. This process involves intermediate steps through 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, potentially via N-spiro bis-aziridinium intermediates (Mollet, D’hooghe, & de Kimpe, 2011).

Antimicrobial Activity

Azetidinones have been synthesized and tested for their antimicrobial activities. A study conducted involved the cycloaddition of substituted 4,4-benzylidene-anilines to in situ prepared dichloroketenes, producing a variety of 2-azetidinones. These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Güner, Yildirir, Ozçelik, & Abbasoǧlu, 2000).

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, related to the structural family of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition. It enabled the discrimination of enantiomers of acids via NMR or fluorescence spectroscopy. This method proved efficient for the detection of isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, demonstrating the compound's utility in quantitative determinations for practical applications (Khanvilkar & Bedekar, 2018).

Synthesis of Novel Compounds

Azetidin-2-ones have been explored for the synthesis of novel compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from corresponding 3-benzyloxy-β-lactams, were transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These served as precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines, as well as for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization (Dao Thi et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIMSWUHGFQISI-VTLYIQCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)OC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)

![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)

![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)